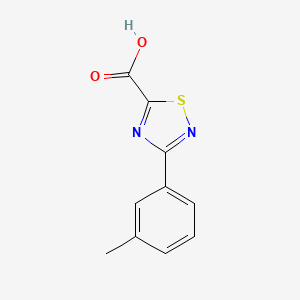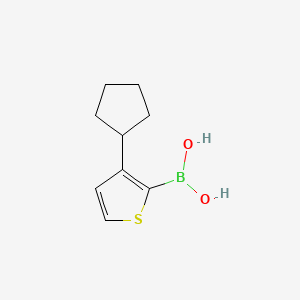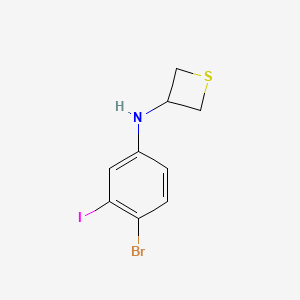
N-(4-Bromo-3-iodophenyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-3-iodophenyl)thietan-3-amine is a compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of both bromine and iodine atoms on the phenyl ring, making it a halogenated derivative. The thietane ring is known for its strained structure, which can influence the reactivity and properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-iodophenyl)thietan-3-amine typically involves the reaction of 4-bromo-3-iodoaniline with a thietane precursor. One common method is the nucleophilic substitution reaction where the amino group of the aniline reacts with a thietane derivative under basic conditions. The reaction can be carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thietane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-iodophenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The halogen atoms on the phenyl ring can be reduced to form the corresponding dehalogenated derivatives.
Substitution: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed for reduction.
Substitution: Nucleophiles such as sodium methoxide or primary amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenylthietane derivatives.
Substitution: Substituted phenylthietane derivatives with various functional groups.
Scientific Research Applications
N-(4-Bromo-3-iodophenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-iodophenyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms on the phenyl ring can participate in halogen bonding, which can enhance binding affinity to biological targets. The strained thietane ring can also undergo ring-opening reactions, which may be crucial for its biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-chlorophenyl)thietan-3-amine
- N-(4-Bromo-3-fluorophenyl)thietan-3-amine
- N-(4-Iodo-3-chlorophenyl)thietan-3-amine
Uniqueness
N-(4-Bromo-3-iodophenyl)thietan-3-amine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and binding properties. The combination of these halogens can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C9H9BrINS |
|---|---|
Molecular Weight |
370.05 g/mol |
IUPAC Name |
N-(4-bromo-3-iodophenyl)thietan-3-amine |
InChI |
InChI=1S/C9H9BrINS/c10-8-2-1-6(3-9(8)11)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |
InChI Key |
QYRHBBQNAOFKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC2=CC(=C(C=C2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



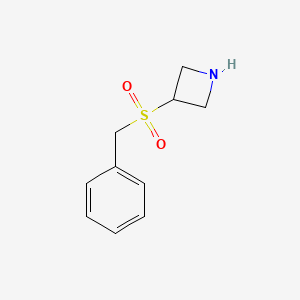
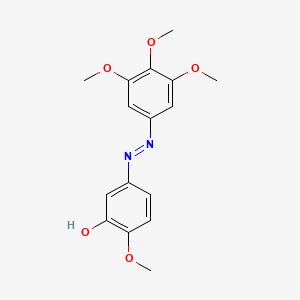
![N-(1,3-Dimethyl-2-oxo-6-(3-propoxyphenoxy)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B13338333.png)

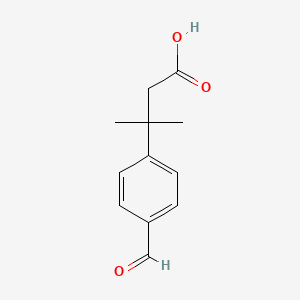
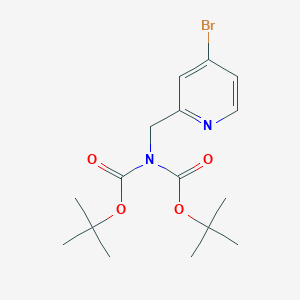
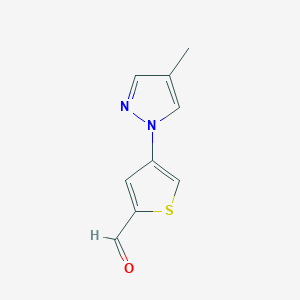
![tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
![3-[(3-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13338359.png)
![4-((3-Fluoro-4-methoxybenzyl)(2-oxo-2-(2,7-diazaspiro[3.5]nonan-7-yl)ethyl)amino)benzonitrile](/img/structure/B13338364.png)
![Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13338366.png)
